Mycobacterium Tuberculosis-IN-6

描述

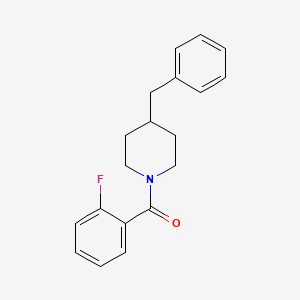

Structure

3D Structure

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVTWCPGXIVKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Mycobacterium tuberculosis

Disclaimer: The specific designation "Mycobacterium Tuberculosis-IN-6" did not yield specific results in a comprehensive search of publicly available scientific literature. Therefore, this guide focuses on the well-established principles and methodologies for the discovery and isolation of Mycobacterium tuberculosis (M. tb), the primary causative agent of tuberculosis. The information presented here is intended for researchers, scientists, and drug development professionals.

Historical Discovery and Key Characteristics

Mycobacterium tuberculosis was first identified in 1882 by Robert Koch, who was later awarded the Nobel Prize in Physiology or Medicine for this discovery in 1905.[1][2][3] Koch's groundbreaking work involved the development of novel staining techniques to visualize the bacillus and the use of a solidified, serum-based medium to cultivate it in a pure culture.[2][4]

M. tuberculosis is a rod-shaped, non-motile, and non-spore-forming bacterium.[5][6] A key feature is its unique, lipid-rich cell wall, which contains a high concentration of mycolic acid.[1][6] This waxy coating makes the bacterium resistant to Gram staining; instead, acid-fast stains like the Ziehl-Neelsen stain are used for microscopic identification, where the bacilli appear as bright red rods.[1][5] M. tuberculosis is a slow-growing, obligate aerobe with a generation time of 15-20 hours.[6][7]

Quantitative Data and Growth Characteristics

The following table summarizes key quantitative and qualitative characteristics of Mycobacterium tuberculosis.

| Characteristic | Description | Reference |

| Morphology | Straight or slightly curved rods | [5] |

| Size | 0.2-0.5 µm in width and 2-4 µm in length | [7] |

| Staining | Acid-fast (retains carbolfuchsin stain) | [1][7] |

| Oxygen Requirement | Obligate aerobe | [7] |

| Optimal Temperature | 35-37°C | [5] |

| Optimal pH | 6.4 - 7.0 | [5] |

| Generation Time | 15-20 hours | [7] |

| Culture Medium | Lowenstein-Jensen (LJ), Middlebrook, BACTEC | [5] |

| Colony Morphology (LJ Medium) | Non-pigmented, dry, rough, raised, irregular with a wrinkled surface; creamy-white to yellowish | [5] |

| Time to Visible Colonies | 6-8 weeks on LJ medium | [5] |

Experimental Protocols for Isolation and Identification

The isolation and identification of M. tuberculosis from clinical specimens (e.g., sputum, tissue biopsies) is a multi-step process that requires specialized laboratory facilities (Biosafety Level 3).

Clinical specimens are often contaminated with faster-growing bacteria and fungi. Therefore, a decontamination and digestion step is crucial.

-

Objective: To liquefy the mucus in the specimen and eliminate contaminating microorganisms without killing the mycobacteria.

-

Reagents:

-

N-acetyl-L-cysteine (NALC) - Sodium hydroxide (NaOH) solution (e.g., 2% NaOH)

-

Phosphate buffer (pH 6.8)

-

Sterile distilled water

-

-

Protocol:

-

Add an equal volume of NALC-NaOH solution to the specimen in a sterile centrifuge tube.

-

Vortex the mixture for 20-30 seconds to digest the mucus.

-

Incubate at room temperature for 15 minutes to decontaminate the sample.

-

Neutralize the reaction by adding phosphate buffer up to the 50 ml mark.

-

Centrifuge at 3000 x g for 15-20 minutes.

-

Decant the supernatant carefully into a splash-proof container with disinfectant.

-

Resuspend the sediment in a small volume (1-2 ml) of sterile phosphate buffer or distilled water.

-

-

Objective: To rapidly detect the presence of acid-fast bacilli (AFB) in the specimen.

-

Method: Ziehl-Neelsen (ZN) staining is a common method.

-

Protocol:

-

Prepare a smear of the decontaminated sediment on a clean glass slide and heat-fix it.

-

Flood the slide with carbolfuchsin stain and heat gently until fumes appear. Let it stand for 5 minutes.

-

Wash with water.

-

Decolorize with an acid-alcohol solution (e.g., 3% HCl in 95% ethanol) until the smear is faintly pink.

-

Wash with water.

-

Counterstain with methylene blue for 1-2 minutes.

-

Wash with water, air dry, and examine under oil immersion microscopy.

-

AFB will appear as red, rod-shaped bacteria against a blue background.

-

-

Objective: To grow M. tuberculosis in a pure culture for definitive identification and drug susceptibility testing.

-

Media:

-

Solid Media: Lowenstein-Jensen (LJ) medium (egg-based) or Middlebrook 7H10/7H11 agar (agar-based).

-

Liquid Media: Middlebrook 7H9 broth or automated systems like the Mycobacterial Growth Indicator Tube (MGIT).

-

-

Protocol (for LJ Medium):

-

Inoculate the surface of the LJ medium slant with 0.1-0.2 ml of the decontaminated sediment.

-

Incubate the slants at 35-37°C in a 5-10% CO2 atmosphere.

-

Examine the cultures weekly for the appearance of colonies.

-

Positive cultures will show characteristic rough, buff-colored colonies.

-

-

Objective: To confirm that the isolated AFB are indeed M. tuberculosis.

-

Methods:

-

Biochemical Tests: Niacin accumulation test (positive for M. tuberculosis).

-

Molecular Methods: Polymerase Chain Reaction (PCR) targeting specific genes like IS6110, and DNA sequencing.

-

Visualizations

Caption: Workflow for the isolation and identification of M. tuberculosis.

References

- 1. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

- 2. Koch Discovers the Tuberculosis Bacillus | Research Starters | EBSCO Research [ebsco.com]

- 3. Tuberculosis - Wikipedia [en.wikipedia.org]

- 4. Discovery of Mycobacterium TB [M.tb] | Knowledge Base [ntep.in]

- 5. microbenotes.com [microbenotes.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. 2.2 Characteristics of Mycobacterium tuberculosis bacillus [prescribingcompanion.com]

The Role of MmpL3 Inhibitors in Mycobacterium tuberculosis Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global public health. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. A particularly promising and extensively validated target in Mtb is the Mycobacterial Membrane Protein Large 3 (MmpL3). This essential inner membrane transporter is pivotal for the biogenesis of the unique and complex mycobacterial cell wall, a key determinant of the bacterium's virulence and intrinsic resistance to many antibiotics.

This technical guide provides an in-depth overview of the role of MmpL3 in Mtb pathogenesis and the mechanism of action of its inhibitors. We will delve into the quantitative data on the efficacy of various MmpL3 inhibitors, detailed experimental protocols for their characterization, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the field of TB drug discovery and development.

The Role of MmpL3 in Mtb Pathogenesis

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters. In Mycobacterium tuberculosis, it functions as the exclusive transporter of trehalose monomycolate (TMM) across the cytoplasmic membrane.[1][2] TMM is an essential precursor for the two major mycolic acid-containing structures of the mycobacterial cell envelope: trehalose dimycolate (TDM), a potent immunomodulatory glycolipid, and mycolyl-arabinogalactan-peptidoglycan (mAGP), which forms the covalent backbone of the cell wall core.[3][4]

The transport of TMM from its site of synthesis in the cytoplasm to the periplasmic space is a critical step in the construction of the mycomembrane, the outer lipid bilayer that is a hallmark of mycobacteria.[1][2][3] This mycomembrane provides a highly impermeable barrier, protecting the bacterium from hostile host environments and conferring resistance to many hydrophilic antibiotics.[4] By facilitating the export of TMM, MmpL3 is directly involved in maintaining the structural integrity and impermeability of the Mtb cell wall.[5]

Genetic and chemical inhibition of MmpL3 has demonstrated its essentiality for the viability of Mtb.[2][6] Disruption of MmpL3 function leads to the intracellular accumulation of TMM and a halt in the synthesis of TDM and mAGP.[3] This ultimately results in a compromised cell wall, leading to bacterial cell death.[5] The essential role of MmpL3 in cell wall biosynthesis and its absence in mammals make it an attractive and highly vulnerable target for novel anti-TB drugs.[4]

Quantitative Data on MmpL3 Inhibitors

A number of structurally diverse small molecules have been identified as potent inhibitors of MmpL3. Their efficacy is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against drug-susceptible Mtb strains, such as H37Rv, and their cytotoxicity against mammalian cell lines to assess their therapeutic index. The binding affinity of these inhibitors to MmpL3 can be quantified by their dissociation constants (Kd).

In Vitro Activity Against M. tuberculosis H37Rv

| Compound Series | Representative Compound(s) | MIC (µM) against H37Rv | IC90 (µM) against H37Rv | Reference(s) |

| Indolecarboxamides | ICA-7, ICA-8, ICA-9 | - | 0.024, 0.029, 0.071 | [7] |

| Adamantyl Ureas | AU1235 | - | 0.22 | [7] |

| 1,5-Diarylpyrroles | BM212 | ~3.4 (1.5 µg/mL) | - | [7] |

| Ethylenediamines | SQ109 | 2.36 | - | [5] |

| NITD Series | NITD-304, NITD-349 | 0.02, 0.03 | - | [7] |

| Spiral Amines | IDR-0033216 | 0.4 | - | [7] |

| Thienopyrimidine Amides | TPA series | 0.25 - 12.5 | - | [4] |

Cytotoxicity in Mammalian Cell Lines

| Compound Series | Representative Compound | Cell Line | IC50 (µM) | Reference(s) |

| Spirocycles | Compound 3 | HepG2 | Cytotoxic (specific value not provided) | [6] |

| Azaspiroketals | Derivative 5 | HepG2 | 19.2 | [6] |

| Azaspiroketals | Derivative 5 | Vero | 29.2 | [6] |

| Benzothiazoles | Derivative 12 | HEK-293T | > 50 µg/mL | [6] |

| HC2099 Analogs | MSU-43085 | THP-1, HepG2, HeLa | >80 | [8] |

Binding Affinity to MmpL3

| Compound | Dissociation Constant (Kd) | Method | Reference(s) |

| NITD-349 | Low µM | Surface Plasmon Resonance (SPR) | [5] |

| NITD-304 | Low µM | Surface Plasmon Resonance (SPR) | [5] |

| AU1235 | Low µM | Surface Plasmon Resonance (SPR) | [5] |

| SQ109 | Low mM to low µM | Surface Plasmon Resonance (SPR) | [5] |

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis and Transport Pathway

The biosynthesis of mycolic acids and their transport to the cell wall is a complex, multi-step process. MmpL3 plays a crucial role in the latter stages of this pathway by transporting TMM across the inner membrane. The following diagram illustrates the key steps and the point of inhibition by MmpL3 inhibitors.

Experimental Workflow for MmpL3 Inhibitor Characterization

The characterization of a novel MmpL3 inhibitor typically follows a structured workflow, starting from initial screening to target validation. The diagram below outlines this process.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay widely used for determining the MIC of compounds against Mtb.[7][9][10]

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

MmpL3 inhibitor stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution (0.01-0.02% w/v in sterile water)

Procedure:

-

Culture Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

-

Compound Dilution: Serially dilute the MmpL3 inhibitor in a 96-well plate using 7H9 broth. The final DMSO concentration should not exceed 1% and a vehicle control (DMSO only) must be included.

-

Inoculation: Dilute the Mtb culture and add to each well to achieve a final concentration of approximately 5 x 104 CFU/mL.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Resazurin Addition: Add the resazurin solution to each well.

-

Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

TMM Transport Assay using Metabolic Labeling and Thin-Layer Chromatography (TLC)

This assay directly assesses the inhibitory effect of a compound on MmpL3's function by monitoring the accumulation of its substrate, TMM.[7][11]

Materials:

-

M. tuberculosis H37Rv culture

-

[14C]acetic acid

-

MmpL3 inhibitor

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

TLC plates (silica gel)

-

TLC developing solvent system (e.g., chloroform:methanol:water, 20:4:0.5, by vol.)[11]

-

Phosphorimager or autoradiography film

Procedure:

-

Metabolic Labeling: Grow Mtb cultures in the presence of [14C]acetic acid.

-

Inhibitor Treatment: Treat the cultures with the MmpL3 inhibitor at a concentration above its MIC for a defined period (e.g., 24 hours).[5] Include an untreated control.

-

Lipid Extraction: Harvest the bacterial cells and extract the total lipids using an appropriate solvent system.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system to separate the different lipid species (TMM, TDM, etc.).

-

Analysis: Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film. Inhibition of MmpL3 will result in a noticeable increase in the intensity of the TMM spot and a corresponding decrease in the TDM spot compared to the untreated control.[11]

Generation and Characterization of Resistant Mutants

Confirming that an inhibitor's target is MmpL3 can be achieved by generating resistant mutants and identifying mutations in the mmpL3 gene.[7][12]

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H10 agar plates

-

MmpL3 inhibitor

-

DNA extraction reagents

-

PCR primers for the mmpL3 gene

-

Sanger sequencing reagents and access to a sequencer

Procedure:

-

Mutant Selection: Plate a high density of M. tuberculosis H37Rv (e.g., 108-109 CFU) on 7H10 agar containing the MmpL3 inhibitor at a concentration 4-10 times its MIC.[7]

-

Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

-

Isolation and Verification: Isolate individual resistant colonies and re-test their resistance to the inhibitor by determining the MIC to confirm the resistant phenotype.

-

Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain.

-

Gene Sequencing: Amplify the mmpL3 gene from the genomic DNA using PCR and sequence the amplicons.

-

Sequence Analysis: Compare the mmpL3 gene sequences from the resistant mutants to the wild-type sequence to identify any mutations. The presence of non-synonymous mutations in mmpL3 in multiple independent resistant mutants provides strong evidence that MmpL3 is the target of the inhibitor.

Conclusion

MmpL3 has emerged as a high-value target for the development of new anti-tuberculosis drugs. Its essential role in the biogenesis of the mycobacterial cell wall, a key virulence determinant, makes it a critical vulnerability of M. tuberculosis. The diverse chemical scaffolds of MmpL3 inhibitors that have been identified underscore the druggability of this target. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel MmpL3 inhibitors. Continued research in this area holds significant promise for the development of more effective and shorter treatment regimens for tuberculosis, including drug-resistant forms of the disease.

References

- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Target: A Technical Guide to the Mechanism of Action of MtTMPK-IN-6 Against Mycobacterium tuberculosis

For Immediate Release

A Deep Dive into the Inhibition of a Key Mycobacterial Enzyme Offers New Avenues for Tuberculosis Drug Discovery

[CITY, State] – [Date] – In the relentless pursuit of novel therapeutic strategies against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, a promising small molecule inhibitor, MtTMPK-IN-6, has emerged. This technical guide provides an in-depth analysis of the mechanism of action of MtTMPK-IN-6, a potent inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against this global health threat.

Core Mechanism of Action: Targeting DNA Synthesis

MtTMPK-IN-6 exerts its antimycobacterial effect by specifically targeting and inhibiting the enzymatic activity of MtbTMPK.[1] This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for the synthesis of DNA precursors.[2][3][4] MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the production of deoxythymidine triphosphate (dTTP), a fundamental building block for DNA replication.[2][4][5] By inhibiting MtbTMPK, MtTMPK-IN-6 effectively halts the production of dTTP, thereby arresting DNA synthesis and ultimately leading to the cessation of bacterial growth.[6]

The significance of targeting MtbTMPK lies in its essentiality for the in vitro survival of M. tuberculosis and its structural distinctiveness from the human counterpart, offering a window for selective inhibition.[2][3][4]

Quantitative Data Summary

The inhibitory potency of MtTMPK-IN-6 against MtbTMPK has been quantified, providing a clear measure of its efficacy at the molecular level.

| Compound | Target | IC50 (μM) | Reference |

| MtTMPK-IN-6 | MtbTMPK | 29 | [1] |

Table 1: In Vitro Inhibitory Activity of MtTMPK-IN-6

Further studies have explored the whole-cell activity of related MtbTMPK inhibitors, highlighting the critical challenge of translating potent enzyme inhibition into effective bacterial growth inhibition. For instance, a related analogue, compound 17 , which also targets MtbTMPK, demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 μM against the H37Rv strain of M. tuberculosis.[1] This underscores the ongoing efforts to optimize the cellular permeability and accumulation of MtbTMPK inhibitors.

Signaling Pathway and Experimental Workflow

The mechanism of action of MtTMPK-IN-6 can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.

Caption: Inhibition of the MtbTMPK-catalyzed step in the pyrimidine salvage pathway by MtTMPK-IN-6.

Caption: A typical experimental workflow for the evaluation of MtbTMPK inhibitors.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the research of MtbTMPK inhibitors.[1]

Expression and Purification of MtbTMPK

-

Objective: To obtain purified MtbTMPK enzyme for in vitro assays.

-

Methodology: The gene encoding MtbTMPK is cloned into an expression vector and transformed into a suitable host, such as E. coli. Protein expression is induced, and the cells are harvested and lysed. The recombinant MtbTMPK is then purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity. Protein concentration and purity are determined by spectrophotometry and SDS-PAGE, respectively.

In Vitro MtbTMPK Inhibition Assay (IC50 Determination)

-

Objective: To quantify the inhibitory potency of MtTMPK-IN-6 against MtbTMPK.

-

Methodology: The enzymatic activity of MtbTMPK is measured using a coupled-enzyme assay. The reaction mixture typically contains purified MtbTMPK, its substrate dTMP, ATP as a phosphate donor, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) with phosphoenolpyruvate and NADH. The rate of dTDP formation is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Procedure:

-

Prepare a reaction buffer containing all components except the inhibitor.

-

Add varying concentrations of MtTMPK-IN-6 (dissolved in a suitable solvent like DMSO) to the reaction wells.

-

Initiate the reaction by adding a pre-determined concentration of MtbTMPK.

-

Monitor the change in absorbance at 340 nm over time using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of an inhibitor required to inhibit the visible growth of M. tuberculosis.

-

Methodology: A broth microdilution method is commonly employed.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Conclusion and Future Directions

MtTMPK-IN-6 represents a significant step forward in the rational design of novel anti-tuberculosis agents. Its well-defined mechanism of action, targeting a crucial enzyme in the DNA synthesis pathway of M. tuberculosis, provides a solid foundation for further drug development. The primary challenge remains in optimizing the compound's ability to penetrate the complex mycobacterial cell wall and achieve sufficient intracellular concentrations to exert its inhibitory effect. Future research should focus on structure-activity relationship (SAR) studies to enhance whole-cell potency while maintaining low cytotoxicity, paving the way for a new class of therapeutics to combat the global tuberculosis epidemic.

References

- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycobacterium tuberculosis Thymidylate Kinase: Structural Studies of Intermediates Along the Reaction Pathway [esrf.fr]

- 6. researchgate.net [researchgate.net]

An In-depth Guide to the Host Immune Response to Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB), is a formidable pathogen that has co-evolved with its human host for millennia.[1] A staggering portion of the global population is estimated to be infected with Mtb, with most individuals controlling the infection in a clinically latent state.[2] However, a fraction of these latent infections can progress to active TB, a debilitating and potentially fatal disease.[3] The outcome of an Mtb infection is critically dependent on the complex and dynamic interplay between the bacterium and the host's immune system.[4] This guide provides a technical overview of the core facets of the host immune response to Mtb, highlighting key cellular players, signaling pathways, and the bacterium's strategies for immune evasion.

The Host-Pathogen Interaction: A Multi-Stage Process

The initial encounter between Mtb and the host occurs in the lungs, where inhaled bacilli are phagocytosed by alveolar macrophages.[5] This event triggers the innate immune response, the first line of defense, which subsequently shapes the adaptive immune response.

Innate Immunity: The First Responders

The innate immune system's primary role is to recognize and contain the pathogen. This involves a variety of cells and signaling molecules:

-

Macrophages and Dendritic Cells (DCs): These phagocytes are central to the anti-TB response. They recognize Mtb through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which bind to mycobacterial cell wall components such as lipoarabinomannan (LAM) and phosphoinositide-mannosides (PIMs).[6] Upon recognition, these cells initiate an inflammatory response by producing cytokines and chemokines.[5]

-

Cytokine and Chemokine Network: A cascade of signaling molecules is released to orchestrate the immune response. Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12.[7] TNF-α is crucial for the formation and maintenance of granulomas, the hallmark structures of TB that serve to wall off the bacteria.[4] IL-12 is vital for driving the differentiation of T helper 1 (Th1) cells, a key component of the adaptive immune response.[7]

-

Natural Killer (NK) Cells: These cells contribute to early host defense by killing infected cells and producing Interferon-gamma (IFN-γ), a potent activator of macrophages.[7]

Adaptive Immunity: A Targeted and Memory-Driven Response

If the innate immune system fails to clear the infection, the adaptive immune response is initiated, typically within 2-3 weeks. This response is highly specific to Mtb antigens and provides long-lasting memory.

-

T-lymphocytes: T cells, particularly CD4+ T-helper cells, are the cornerstone of protective immunity against Mtb.[4]

-

Th1 Cells: Upon stimulation by IL-12, naive CD4+ T cells differentiate into Th1 cells.[7] These cells produce high levels of IFN-γ, which activates macrophages to enhance their bactericidal mechanisms, including the production of reactive nitrogen intermediates via inducible nitric oxide synthase (iNOS).[5]

-

Th17 Cells: These cells, activated by cytokines like IL-6 and IL-23, also play a role in the immune response, although their exact function in TB is complex and can be both protective and pathological.[6]

-

-

Granuloma Formation: The culmination of the immune response is the formation of a granuloma. This organized structure consists of a core of infected macrophages, surrounded by various immune cells, including lymphocytes (T and B cells), NK cells, and DCs.[7] While granulomas are essential for containing the bacteria, they can also provide a niche for Mtb to persist.[5]

Mycobacterium tuberculosis Immune Evasion Strategies

Mtb has evolved sophisticated mechanisms to counteract the host immune response and establish a persistent infection:

-

Inhibition of Phagosome Maturation: After being engulfed by macrophages, Mtb can prevent the fusion of the phagosome with the lysosome, thereby avoiding exposure to the harsh, acidic environment and degradative enzymes of the lysosome.

-

Modulation of Cytokine Production: Mtb can manipulate the host's cytokine network to its advantage. For instance, it can induce the production of the anti-inflammatory cytokine IL-10, which can suppress the activity of iNOS and impair macrophage function.[5] Similarly, the production of Transforming Growth Factor-beta (TGF-β) can also inhibit macrophage and T-cell activity.[5]

-

Virulence Factors: Mtb secretes a variety of proteins, such as ESAT-6, that can modulate the host immune response and contribute to its survival.[7]

Experimental Methodologies for Studying the Host-Mtb Interaction

Understanding the intricate host-pathogen interplay requires a diverse array of experimental techniques. Below are some of the core methodologies employed in TB research.

| Experimental Goal | Methodology | Description |

| Quantifying Bacterial Load | Colony Forming Unit (CFU) Assay | Infected host cells or tissues are lysed, and serial dilutions are plated on appropriate agar. The number of colonies that grow after incubation provides a quantitative measure of viable bacteria. |

| Assessing Macrophage Bactericidal Activity | In vitro Macrophage Infection Assay | Macrophage cell lines or primary macrophages are infected with Mtb. At various time points, the intracellular bacterial burden is determined by CFU assay to assess the cells' ability to control bacterial growth. |

| Measuring Cytokine and Chemokine Production | Enzyme-Linked Immunosorbent Assay (ELISA) / Multiplex Bead Array | Supernatants from infected cell cultures or bodily fluids (e.g., plasma, bronchoalveolar lavage fluid) are analyzed to quantify the concentration of specific cytokines and chemokines, providing insights into the type and magnitude of the immune response. |

| Analyzing Immune Cell Populations | Flow Cytometry | Cells from infected tissues (e.g., lung, spleen) are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α). This allows for the identification and quantification of different immune cell subsets and their activation status. |

| Visualizing Granulomatous Lesions | Histopathology | Tissue sections from infected animals are stained (e.g., with Hematoxylin and Eosin for structure, or Ziehl-Neelsen for acid-fast bacilli) and examined under a microscope to assess the size, structure, and cellular composition of granulomas, as well as the extent of tissue damage. |

| Assessing T-cell Responses | Interferon-Gamma Release Assay (IGRA) | This diagnostic test measures the T-cell response to Mtb-specific antigens. Patient blood is incubated with Mtb antigens, and the amount of IFN-γ released by T-cells is quantified.[3] |

Visualizing Key Pathways and Workflows

Signaling Pathway for Macrophage Activation

Caption: A simplified signaling pathway for macrophage activation upon Mtb infection.

Experimental Workflow for Evaluating a Novel TB Drug Candidate

Caption: A typical preclinical experimental workflow for a new TB drug candidate.

Conclusion

The host immune response to Mycobacterium tuberculosis is a highly complex and multifaceted process. A delicate balance between pro-inflammatory and anti-inflammatory signals is required to effectively control the bacteria without causing excessive tissue damage. Mtb's ability to subvert and evade these immune mechanisms is central to its success as a pathogen. A deeper understanding of these intricate interactions is paramount for the development of new and more effective vaccines, therapies, and diagnostic tools to combat the global threat of tuberculosis.

References

- 1. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

- 2. Tuberculosis [who.int]

- 3. Tuberculosis - Wikipedia [en.wikipedia.org]

- 4. atsjournals.org [atsjournals.org]

- 5. Understanding the early host immune response against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of the immune response in developing tuberculosis infection: from latent infection to active tuberculosis [frontiersin.org]

- 7. Mycobacterium tuberculosis and host interactions in the manifestation of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis: A Technical Guide to Its Expression and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved a sophisticated and robust respiratory system to adapt to the diverse and challenging environments within its human host. A key component of this respiratory flexibility is the cytochrome bd oxidase, a terminal oxidase that is particularly crucial for the pathogen's survival under stressful conditions such as hypoxia and acidic pH, often encountered within host macrophages. This technical guide delves into the expression of the cydABDC operon, which encodes the cytochrome bd oxidase, across different Mtb strains and provides an overview of its inhibition by compounds such as Mtb-cyt-bd oxidase-IN-6. Understanding the strain-specific expression and regulation of this enzyme is critical for the development of novel anti-tubercular agents that target the pathogen's respiratory chain.

Data Presentation: Expression of Cytochrome bd Oxidase Components in Different Mtb Strains

The expression of the cytochrome bd oxidase, encoded by the cydABDC operon, can vary among different M. tuberculosis lineages and strains, potentially contributing to differences in their growth characteristics and virulence. While comprehensive quantitative data on the expression of all four components across a wide range of strains is not extensively available in a single study, comparative proteomic and transcriptomic analyses have begun to shed light on these variations.

| Protein | Gene | Mtb Strain/Lineage | Expression Level/Observation | Citation |

| CydC | cydC (Rv1620c) | Lineage 7 | Significantly downregulated | [1] |

| Lineage 4 | Upregulated (compared to Lineage 7) | [1] | ||

| CydA, CydB, CydC, CydD | cydA, cydB, cydC, cydD | H37Rv, H37Ra, CDC 1551, F11, KZN 1435 | Proteins are conserved across these strains | [2] |

| cydA | cydA | Clinical Isolates (S7, S10) | Upregulated under hypoxia | [3] |

| H37Rv | Downregulated under hypoxia | [3] | ||

| cyd operon | cydABDC | Beijing | Differential regulation compared to H37Rv | [4] |

| F15/LAM4/KZN | Differential regulation compared to H37Rv | [4] |

Note: The provided data highlights a significant difference in the abundance of CydC between Lineage 7 and Lineage 4 strains, suggesting lineage-specific regulation of the cytochrome bd oxidase complex.[1] Furthermore, while the protein components are conserved across several common laboratory and clinical strains, their expression levels can be differentially regulated in response to environmental cues like hypoxia, and this response can vary between laboratory and clinical isolates.[2][3] Transcriptomic studies also indicate differential regulation of the cyd operon in different clinical strains like the Beijing and KZN families compared to the reference H37Rv strain.[4]

Experimental Protocols

Measurement of Cytochrome bd Oxidase Activity via Oxygen Consumption Rate (OCR)

This protocol is adapted from studies investigating the respiratory chain of M. tuberculosis.

Objective: To measure the specific activity of cytochrome bd oxidase in intact Mtb cells.

Materials:

-

M. tuberculosis cultures of different strains.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Seahorse XF Analyzer or a similar instrument for measuring OCR.

-

Q203 (cytochrome bc1:aa3 inhibitor).

-

Potassium cyanide (KCN) (a general cytochrome oxidase inhibitor, for control).

-

Bedaquiline (ATP synthase inhibitor, for control).

-

Appropriate biosafety equipment and facilities for handling live M. tuberculosis.

Procedure:

-

Culture Preparation: Grow Mtb strains to mid-log phase in 7H9 broth.

-

Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with PBS containing 0.05% Tween 80, and resuspend in Seahorse XF RPMI medium supplemented with glucose, glutamine, and pyruvate, adjusted to the desired pH (e.g., pH 7.4 or pH 5.7).

-

Cell Seeding: Seed the Mtb suspension into a Seahorse XF cell culture plate at an optimized density.

-

OCR Measurement: Place the plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for calibration and equilibration.

-

Inhibitor Injection: To isolate the activity of cytochrome bd oxidase, inject a specific inhibitor of the cytochrome bc1:aa3 complex, such as Q203, at a concentration known to be effective. The remaining OCR will be primarily due to the activity of cytochrome bd oxidase.

-

Data Analysis: Analyze the OCR data to determine the basal respiration and the specific contribution of cytochrome bd oxidase to the total respiratory rate.

Comparative Transcriptomic Analysis of cydABDC Operon Expression

Objective: To compare the transcript levels of the cydABDC operon genes across different Mtb strains.

Materials:

-

M. tuberculosis cultures of different strains grown under specific conditions (e.g., standard laboratory conditions, hypoxia, acidic pH).

-

RNA extraction reagents (e.g., TRIzol).

-

DNase I.

-

Reverse transcription kit.

-

qPCR master mix and primers specific for cydA, cydB, cydC, cydD, and a housekeeping gene (e.g., sigA).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Harvest Mtb cells and extract total RNA using a method suitable for mycobacteria, such as bead beating in TRIzol.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using primers specific for the target genes (cydA, cydB, cydC, cydD) and a reference gene.

-

Data Analysis: Calculate the relative expression levels of the target genes in each strain using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Mandatory Visualization

Signaling Pathway: Regulation of Mtb Respiration and the Role of Cytochrome bd Oxidase

Caption: Regulation of Mtb's branched respiratory chain under host stress.

Experimental Workflow: Measuring Cytochrome bd Oxidase Activity

Caption: Workflow for assessing cytochrome bd oxidase activity.

Logical Relationship: Targeting Mtb Respiration with Inhibitors

Caption: Synergistic targeting of Mtb's respiratory chain.

Conclusion

The cytochrome bd oxidase represents a promising target for the development of new anti-tubercular drugs, particularly in combination with inhibitors of the cytochrome bc1:aa3 complex. The expression and functional importance of this alternative terminal oxidase appear to be influenced by both the genetic background of the M. tuberculosis strain and the environmental conditions it encounters within the host. Further research into the strain-specific expression and regulation of the cydABDC operon will be invaluable for designing effective therapeutic strategies that can overcome the challenge of drug resistance and the pathogen's remarkable ability to persist in the face of host immunity. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to further explore the therapeutic potential of targeting this critical component of M. tuberculosis respiration.

References

- 1. Comparative Proteomic Analysis of Mycobacterium tuberculosis Lineage 7 and Lineage 4 Strains Reveals Differentially Abundant Proteins Linked to Slow Growth and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTB-PCDB: Mycobacterium tuberculosis proteome comparison database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variable transcriptional adaptation between the laboratory (H37Rv) and clinical strains (S7 and S10) of Mycobacterium tuberculosis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Function of Pretomanid in Latent Tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latent tuberculosis infection (LTBI) presents a formidable challenge to global tuberculosis control, necessitating therapies effective against non-replicating mycobacteria. Pretomanid (formerly PA-824) is a novel nitroimidazooxazine with potent bactericidal activity against both actively replicating and dormant Mycobacterium tuberculosis (Mtb). This document provides a detailed technical overview of Pretomanid's function in the context of latent tuberculosis. It covers its dual mechanism of action, quantitative efficacy data, detailed experimental protocols for assessing its activity against dormant bacilli, and visual representations of its activation and inhibitory pathways.

Introduction to Pretomanid and Latent Tuberculosis

Latent tuberculosis is a state of persistent immune response to M. tuberculosis antigens without clinical evidence of active disease. The dormant or non-replicating state of the bacilli in LTBI renders them tolerant to many standard anti-tubercular drugs, which primarily target processes in actively dividing cells. Pretomanid is a critical component of new treatment regimens for drug-resistant tuberculosis and has characteristics that make it a promising agent against latent infection.[1][2] Its development marks a significant advancement in the fight against both active and latent TB.[3]

Mechanism of Action in Latent M. tuberculosis

Pretomanid is a prodrug that requires bioactivation within the mycobacterial cell.[4][5] Its efficacy against latent, non-replicating Mtb stems from a unique anaerobic mechanism, while it also maintains activity against aerobically replicating bacilli through a distinct pathway.

Anaerobic (Non-replicating) Mechanism of Action

Under the hypoxic conditions characteristic of the granulomas where dormant bacilli reside, Pretomanid is activated to exert its bactericidal effect.[3][5]

-

Activation: Pretomanid is reduced by the deazaflavin-dependent nitroreductase (Ddn), an enzyme dependent on the reduced cofactor F420.[4][6]

-

Nitric Oxide Release: This activation process leads to the release of reactive nitrogen species, most importantly nitric oxide (NO).[5][7]

-

Respiratory Poisoning: The released NO acts as a respiratory poison, disrupting the electron transport chain and inhibiting cellular respiration. This leads to a rapid drop in ATP synthesis, which is lethal even to non-replicating bacteria.[3][7]

Aerobic (Replicating) Mechanism of Action

In the presence of oxygen, Pretomanid also inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[5][8] This mechanism is more relevant to actively replicating bacteria but contributes to the overall efficacy of the drug. The activated form of Pretomanid is believed to inhibit DprE2, an enzyme involved in the synthesis of arabinogalactan, a key component of the cell wall.[6][9]

Quantitative Efficacy Data

The potency of Pretomanid has been evaluated under various conditions, demonstrating its activity against both replicating and non-replicating Mtb. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Pretomanid Against Mycobacterium tuberculosis

| Strain/Condition | Assay Type | Parameter | Value (µg/mL) | Reference |

| Mtb H37Rv (aerobic) | Broth Microdilution | MIC | 0.01 - 0.02 | [10] |

| Mtb H37Rv (aerobic) | Broth Microdilution | MBC | 0.02 | [10] |

| Mtb (hypoxic, non-replicating) | Wayne Model | MIC | 0.82 | [10] |

| Mtb (hypoxic, non-replicating) | Wayne Model | MBC | 6.3 | [10] |

| Drug-Susceptible & Resistant Isolates (aerobic) | Broth Microdilution | MIC Range | 0.005 - 0.48 | [2] |

| Mtb Lineage 1 (aerobic) | MGIT | MIC | 1.0 | [11] |

| Non-Lineage 1 Mtb (aerobic) | MGIT | ECOFF | 0.5 | [11] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MGIT: Mycobacterial Growth Indicator Tube; ECOFF: Epidemiological Cutoff Value.

Table 2: In Vivo Efficacy of Pretomanid-Containing Regimens

| Trial Name | Patient Population | Regimen | Outcome | Success Rate | Reference |

| Nix-TB | XDR-TB, Treatment-Intolerant/Non-Responsive MDR-TB | BPaL (Bedaquiline, Pretomanid, Linezolid) | Favorable outcome 6 months post-treatment | 90% | [3] |

Signaling and Activation Pathways

The following diagrams illustrate the key pathways involved in Pretomanid's mechanism of action.

Pretomanid Activation and Anaerobic Mechanism

Caption: Pretomanid activation and its anaerobic mechanism of action.

Pretomanid Aerobic Mechanism

Caption: Pretomanid's aerobic mechanism via inhibition of mycolic acid synthesis.

Experimental Protocols

Assessing the activity of compounds against non-replicating Mtb is crucial for developing treatments for latent tuberculosis. The Wayne model is a widely used in vitro method to simulate the hypoxic conditions that induce dormancy.

The Wayne Model for Inducing M. tuberculosis Dormancy

This protocol describes a method for inducing a non-replicating persistent state in M. tuberculosis to test drug susceptibility.[1][12][13]

Objective: To determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of Pretomanid against non-replicating M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Dubos Tween Albumin Broth or Middlebrook 7H9 broth supplemented with ADC

-

Screw-cap tubes (e.g., 150 by 20 mm)

-

Methylene blue (1.5 µg/mL) as a hypoxia indicator

-

Pretomanid stock solution

-

96-well microtiter plates

-

Anaerobic jar or chamber with gas generator packs (e.g., 5% H₂, 5% CO₂, 90% N₂)

-

Resazurin solution

-

Incubator at 37°C

-

Plate reader (optional)

Procedure:

-

Inoculum Preparation:

-

Culture M. tuberculosis in supplemented broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Dilute the culture 1:100 into fresh broth in screw-cap tubes, ensuring a high headspace-to-volume ratio to allow for gradual oxygen depletion.

-

Add methylene blue to a control tube to visually monitor the establishment of anaerobic conditions (the blue color will fade as oxygen is consumed).

-

-

Induction of Dormancy:

-

Tightly seal the screw-cap tubes.

-

Incubate at 37°C with slow stirring for at least 21-28 days. The culture will enter a state of non-replicating persistence (NRP).

-

-

Drug Susceptibility Testing:

-

Prepare a bacterial suspension from the NRP culture, adjusted to a McFarland standard of 1.0, and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

In a 96-well plate, prepare serial twofold dilutions of Pretomanid in broth.

-

Include a drug-free well (positive growth control) and a media-only well (negative control).

-

Add the prepared M. tuberculosis inoculum to each well.

-

-

Anaerobic Incubation:

-

Seal the plate and place it inside an anaerobic jar or chamber.

-

Incubate at 37°C for 10-14 days.

-

-

Determining MIC/MBC:

-

After incubation, add resazurin solution to each well. A color change from blue to pink indicates metabolic activity and bacterial viability.

-

The MIC is the lowest concentration of Pretomanid where no color change is observed.

-

To determine the MBC, plate aliquots from wells with no visible growth onto solid agar and incubate aerobically. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum.

-

Conclusion

Pretomanid's dual mechanism of action, particularly its ability to kill non-replicating M. tuberculosis through respiratory poisoning, makes it a vital tool in the modern arsenal against tuberculosis. Its efficacy in shortening treatment regimens for drug-resistant TB highlights its potential to also impact the treatment of latent infections. The experimental models and quantitative data presented in this guide provide a foundation for further research and development of therapies targeting the persistent, dormant populations of M. tuberculosis.

References

- 1. Models of Latent Tuberculosis: Their Salient Features, Limitations, and Development - Journal of Laboratory Physicians [jlabphy.org]

- 2. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pretomanid for the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pretomanid - Wikipedia [en.wikipedia.org]

- 10. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 11. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Adaptation of the Wayne Model of Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypoxic Non-replicating Persistent Mycobacterium tuberculosis Develops Thickened Outer Layer That Helps in Restricting Rifampicin Entry - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Novel Anti-Tuberculosis Compounds: A Technical Guide

Disclaimer: As of the latest data available, "Mycobacterium Tuberculosis-IN-6" does not correspond to a publicly documented specific molecule, strain, or experimental agent. The following guide is a representative framework illustrating the nature of preliminary studies on a hypothetical novel anti-tuberculosis compound, hereafter referred to as MT-IN-6 , intended for researchers, scientists, and drug development professionals.

Introduction to Mycobacterium tuberculosis

Mycobacterium tuberculosis (M. tb) is the etiological agent of tuberculosis (TB), a significant global health threat.[1][2][3] M. tb is a slow-growing, aerobic, acid-fast bacillus with a complex, lipid-rich cell wall that contributes to its intrinsic resistance to many antibiotics.[2][4] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb necessitates the discovery and development of new therapeutic agents with novel mechanisms of action.[1] Preliminary studies on new chemical entities are crucial for identifying promising candidates for the anti-TB drug development pipeline.

Quantitative Data Summary for Hypothetical Compound MT-IN-6

The initial in vitro assessment of a novel anti-tuberculosis compound involves determining its potency against M. tuberculosis and its selectivity. The following tables summarize hypothetical quantitative data for our representative compound, MT-IN-6.

Table 1: In Vitro Activity of MT-IN-6 against M. tuberculosis

| Parameter | M. tuberculosis H37Rv | Clinical Isolate (MDR) |

| MIC (Minimum Inhibitory Concentration) | 0.8 µg/mL | 1.6 µg/mL |

| MBC (Minimum Bactericidal Concentration) | 3.2 µg/mL | 6.4 µg/mL |

| MBC/MIC Ratio | 4 | 4 |

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Cytotoxicity Profile of MT-IN-6

| Cell Line | Assay | CC₅₀ (Cytotoxic Concentration, 50%) | Selectivity Index (SI = CC₅₀ / MIC) |

| Vero (Monkey Kidney Epithelial Cells) | MTT | > 64 µg/mL | > 80 |

| HepG2 (Human Liver Carcinoma Cells) | MTT | 48 µg/mL | 60 |

| THP-1 (Human Monocytic Cells) | LDH | > 64 µg/mL | > 80 |

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the preliminary assessment of anti-tuberculosis drug candidates.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

-

Procedure:

-

Prepare a serial two-fold dilution of MT-IN-6 in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is determined as the lowest drug concentration at which there is no visible bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Procedure:

-

Following MIC determination, take an aliquot from each well that shows no visible growth.

-

Plate the aliquots onto Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Line: Vero cells.

-

Procedure:

-

Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Expose the cells to serial dilutions of MT-IN-6 for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

-

Visualizations: Pathways and Workflows

Hypothetical Mechanism of Action for MT-IN-6

The following diagram illustrates a hypothetical signaling pathway targeted by MT-IN-6, leading to the inhibition of a critical cellular process in M. tuberculosis.

Caption: Hypothetical mechanism of MT-IN-6 inhibiting Enzyme B in the mycolic acid synthesis pathway.

Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for the initial in vitro screening of novel anti-tuberculosis compounds.

Caption: Standard workflow for in vitro screening of potential anti-tuberculosis compounds.

References

Structural Biology and Biochemical Characterization of Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)

DISCLAIMER: The designation "Mycobacterium Tuberculosis-IN-6" does not correspond to a recognized protein or molecule in standard scientific literature. This guide focuses on the well-characterized and critical drug target, InhA (enoyl-acyl carrier protein reductase) , a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and the primary target for the frontline anti-tuberculosis drug isoniazid.

This technical guide provides a comprehensive overview of the structural biology and biochemical characterization of Mycobacterium tuberculosis InhA, intended for researchers, scientists, and drug development professionals.

Introduction to InhA

InhA is a NADH-dependent enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis. The FAS-II system is responsible for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall. The integrity of this cell wall is paramount for the bacterium's survival and virulence, making the enzymes involved in its synthesis attractive targets for drug development. InhA catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, making its inhibition a critical strategy for combating tuberculosis.

Structural Biology of InhA

The three-dimensional structure of InhA has been extensively studied, primarily through X-ray crystallography. These studies have provided invaluable insights into its active site, substrate binding, and the mechanisms of inhibitor action.

Key Structural Features:

-

Overall Fold: InhA is a homotetramer, with each monomer adopting a Rossmann fold characteristic of dinucleotide-binding enzymes.

-

Active Site: The active site is located in a deep cleft and comprises a nicotinamide binding pocket and a substrate-binding pocket.

-

Cofactor Binding: InhA requires the cofactor NADH for its enzymatic activity. The binding of NADH induces conformational changes that are essential for substrate binding and catalysis.

-

Substrate Binding Loop: A flexible substrate-binding loop plays a crucial role in recognizing and binding the long-chain fatty acyl substrates. This loop undergoes a significant conformational change upon substrate binding, effectively closing the active site and shielding the reaction from the solvent.

A representative crystal structure of InhA in complex with NADH and an inhibitor can be found in the Protein Data Bank (PDB).

Biochemical Characterization

The enzymatic activity of InhA can be monitored using spectrophotometric assays that measure the oxidation of NADH to NAD+.

Enzyme Kinetics

The kinetic parameters of InhA have been determined using various substrates and under different conditions. A summary of representative kinetic data is presented in the table below.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 2-trans-dodecenoyl-CoA | 15.2 ± 1.8 | 1.2 ± 0.1 | 7.9 x 104 | |

| NADH | 20.5 ± 2.5 | 1.3 ± 0.1 | 6.3 x 104 |

Table 1: Steady-state kinetic parameters for M. tuberculosis InhA.

Inhibitor Binding and Potency

A wide range of inhibitors targeting InhA have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

| Inhibitor | IC50 (µM) | Ki (nM) | Mechanism of Inhibition | Reference |

| Isoniazid (activated) | - | < 1 | Covalent adduct | |

| Triclosan | 0.04 | 15 | Competitive | |

| Ethionamide (activated) | - | < 1 | Covalent adduct |

Table 2: Inhibition data for selected M. tuberculosis InhA inhibitors.

Signaling and Reaction Pathways

The following diagrams illustrate the role of InhA in the mycolic acid biosynthesis pathway and the mechanism of action of isoniazid.

Caption: Role of InhA in the Mycolic Acid Biosynthesis Pathway.

Caption: Mechanism of Action of Isoniazid against InhA.

Experimental Protocols

InhA Expression and Purification

A common method for obtaining recombinant InhA for structural and biochemical studies is through overexpression in Escherichia coli.

-

Cloning: The inhA gene is amplified from M. tuberculosis genomic DNA by PCR and cloned into an expression vector, such as pET, often with a polyhistidine tag for purification.

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with IPTG.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the cell lysate using a series of chromatography steps:

-

Affinity Chromatography: The polyhistidine-tagged InhA is first purified using a Ni-NTA affinity column.

-

Size-Exclusion Chromatography: Further purification to homogeneity is achieved by size-exclusion chromatography.

-

-

Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometric method.

InhA Activity Assay

The enzymatic activity of InhA is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), the substrate (e.g., 2-trans-dodecenoyl-CoA), and NADH.

-

Initiation: The reaction is initiated by the addition of purified InhA.

-

Measurement: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Calculation: The initial reaction velocity is calculated from the linear portion of the curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Inhibitor Screening Assay

The same spectrophotometric assay can be adapted for screening potential inhibitors.

-

Pre-incubation: Purified InhA is pre-incubated with the test compound for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and NADH.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the compound to that of a control reaction without the compound. IC50 values are determined by fitting the dose-response data to a suitable equation.

Caption: General Experimental Workflow for InhA Studies.

Conclusion

Inh

Methodological & Application

Application Notes & Protocols for Generating a Mycobacterium tuberculosis Knockout Mutant

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mycobacterium tuberculosis (Mtb) is the causative agent of tuberculosis, a devastating infectious disease that remains a significant global health threat. The study of Mtb genetics is crucial for understanding its pathogenesis, identifying new drug targets, and developing more effective vaccines.[1][2] Gene knockout technology is a cornerstone of functional genomics, allowing researchers to investigate the specific role of individual genes by observing the phenotypic effects of their deletion.[2]

This document provides a detailed protocol for generating a targeted gene knockout mutant in M. tuberculosis using the highly efficient method of specialized phage transduction.[3][4][5] This technique utilizes temperature-sensitive mycobacteriophages to deliver an allelic exchange substrate (AES) into the bacterial cells, leading to homologous recombination and replacement of the target gene with a selectable marker.[3][6] While the specific gene "IN-6" is not a standard designation in Mtb literature, this protocol provides a robust framework that can be adapted for any non-essential gene of interest (referred to herein as geneX).

I. Principle of Specialized Phage Transduction for Gene Knockout

Specialized transduction is a powerful method for creating both marked and unmarked gene deletions in mycobacteria.[3] The core principle involves the use of a shuttle phasmid, which can replicate as a plasmid in E. coli and as a bacteriophage in mycobacteria.[6] These phasmids are engineered to be temperature-sensitive, meaning they can replicate and produce phage particles at a permissive temperature (e.g., 30°C) but are unable to replicate at a non-permissive temperature (e.g., 37°C).[3]

The workflow involves:

-

Construction of an Allelic Exchange Substrate (AES): The AES is a DNA construct containing the upstream (left flank) and downstream (right flank) regions of the target gene (geneX), flanking a selectable marker (e.g., a hygromycin resistance cassette).

-

Generation of a Specialized Transducing Phage (STP): The AES is cloned into a temperature-sensitive shuttle phasmid. This recombinant phasmid is then packaged into phage particles in E. coli and subsequently amplified in a non-pathogenic, fast-growing mycobacterial species like Mycobacterium smegmatis at the permissive temperature.[6]

-

Transduction of M. tuberculosis: The high-titer STP stock is used to infect the recipient M. tuberculosis strain at the non-permissive temperature.[6][7] At this temperature, the phage injects its DNA but cannot replicate.

-

Homologous Recombination and Selection: The delivered AES serves as a template for homologous recombination (HR), leading to the replacement of the chromosomal geneX with the selectable marker.[7] The cells that have successfully undergone this allelic exchange are then selected on media containing the corresponding antibiotic.[3]

II. Quantitative Data Summary

The efficiency of gene knockout using specialized transduction can vary depending on the target gene and specific laboratory conditions. The following table summarizes typical quantitative data reported in the literature.

| Parameter | Typical Value/Range | Reference |

| Transduction Efficiency | 10 - 30 colonies per transduction | [7] |

| Confirmation of HR by PCR | >90% of selected colonies are true knockouts | [6][7] |

| Hygromycin Concentration for Selection | 75 µg/ml | [7] |

| Incubation Time for Mtb Colonies | 3 - 4 weeks | [7] |

III. Experimental Protocols

Safety Precaution: All work with virulent Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.

Protocol 1: Construction of the Allelic Exchange Substrate (AES) for geneX

-

Amplify Flanking Regions:

-

Design PCR primers to amplify approximately 1 kb of the upstream (Left Flank) and 1 kb of the downstream (Right Flank) regions of geneX from M. tuberculosis genomic DNA.

-

Incorporate unique restriction sites into the primers to facilitate subsequent cloning steps.

-

-

Clone Flanks into a Backbone Plasmid:

-

Sequentially clone the amplified Left and Right Flanks into a suitable E. coli cloning vector (e.g., pYUB1363) on either side of a selectable marker cassette (e.g., hygromycin resistance gene, hyg).

-

Ensure the orientation of the flanks is correct relative to the marker.

-

-

Verify the AES Construct:

-

Confirm the sequence of the entire AES construct by Sanger sequencing to ensure there are no unintended mutations.

-

This final plasmid contains the complete AES: [Left Flank] - [hyg] - [Right Flank].

-

Protocol 2: Generation of the Specialized Transducing Phage (STP)

-

Sub-cloning AES into the Shuttle Phasmid:

-

In Vitro Packaging and Transduction of E. coli:

-

Isolation and Transfection into M. smegmatis:

-

Isolate the shuttle phasmid DNA from the resistant E. coli colonies.

-

Electroporate the phasmid DNA into competent M. smegmatis mc²155 cells.

-

Plate the transformed cells in a soft agar overlay on Middlebrook 7H10 agar and incubate at the permissive temperature (30°C) until plaques are visible.

-

-

Amplification of High-Titer Phage Lysate:

-

Pick a single, well-isolated plaque and use it to inoculate a larger culture of M. smegmatis.

-

Grow the culture at 30°C to generate a high-titer phage stock.

-

Filter-sterilize the lysate and determine the phage titer by plaque assay.

-

Protocol 3: Transduction of M. tuberculosis and Selection of Knockout Mutants

-

Preparation of M. tuberculosis Recipient Cells:

-

Grow a culture of the desired M. tuberculosis strain (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

-

Prepare the cells for transduction as previously described.[7]

-

-

Transduction:

-

In a BSL-3 facility, mix the M. tuberculosis cells with the high-titer STP stock at a suitable multiplicity of infection (MOI).

-

Incubate the mixture for 24 hours at the non-permissive temperature (37°C) to allow for DNA injection and homologous recombination.[7]

-

-

Selection of Mutants:

-

Screening and Confirmation of Knockout Clones:

-

Patch individual colonies onto new hygromycin-containing plates to confirm resistance.

-

Isolate genomic DNA from the resistant colonies.

-

Perform PCR analysis using primers that bind outside the flanking regions used for the AES construction. The PCR product from a successful knockout mutant will be a different size than the product from the wild-type strain.[7]

-

Confirm the gene deletion and the integrity of the surrounding genomic region by DNA sequencing or Southern blot analysis.

-

IV. Visualizations

Diagram 1: Experimental Workflow for Gene Knockout

Caption: Workflow for generating an Mtb knockout mutant via specialized transduction.

Diagram 2: Homologous Recombination at the geneX Locus

Caption: Allelic exchange at the target gene locus via homologous recombination.

References

- 1. Construction of Mycobacterium Tuberculosis Gene Knockout Strains - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. M. tuberculosis knockout strain - Creative Biogene [microbiosci.creative-biogene.com]

- 3. Specialized transduction: an efficient method for generating marked and unmarked targeted gene disruptions in Mycobacterium tuberculosis, M. bovis BCG and M. smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. Specialized transduction designed for precise high-throughput unmarked deletions in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Specialized Transduction Designed for Precise High-Throughput Unmarked Deletions in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Expression and Purification of Recombinant Mycobacterium Tuberculosis Proteins

Note: The designation "Mycobacterium Tuberculosis-IN-6" does not correspond to a standard nomenclature for M. tuberculosis proteins. Therefore, this document provides a generalized and robust protocol for the expression and purification of a hypothetical recombinant M. tuberculosis protein (e.g., a secreted or cytoplasmic protein) in an Escherichia coli host system. This protocol can be adapted by researchers for their specific protein of interest.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The study of its individual proteins is crucial for understanding its pathogenesis, identifying new drug targets, and developing effective vaccines and diagnostics. The production of pure, active recombinant Mtb proteins is often a prerequisite for these biochemical and structural studies.

This document outlines a comprehensive workflow for the expression and purification of a recombinant Mtb protein. The protocol describes the cloning of the target gene into an expression vector, heterologous expression in E. coli, and a multi-step purification process involving affinity and size-exclusion chromatography.

Experimental Workflow

The overall workflow for the expression and purification of the target Mtb protein is illustrated below. The process begins with the codon-optimized gene, proceeds through expression and cell lysis, and concludes with a two-step purification and quality control process.

Materials and Reagents

-

Expression Host: E. coli BL21(DE3)

-

Expression Vector: pET-28a(+) (or similar, providing an N-terminal His-tag)

-

Media: Luria-Bertani (LB) broth, Terrific Broth (TB)

-

Antibiotics: Kanamycin (50 µg/mL)

-

Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole

-

SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl

-

Chromatography Resins: Ni-NTA Agarose, Superdex 200 Increase 10/300 GL column (or equivalent)

Detailed Protocols

Gene Cloning and Vector Preparation

-

Codon Optimization: The gene of interest from M. tuberculosis should be codon-optimized for expression in E. coli to enhance translation efficiency.

-

Cloning: The synthesized gene is cloned into the multiple cloning site of the pET-28a(+) vector, which appends an N-terminal 6xHis-tag for purification.

-

Transformation: The ligated plasmid is transformed into competent E. coli DH5α for plasmid amplification and then into E. coli BL21(DE3) for protein expression.

-

Verification: Successful cloning is confirmed by colony PCR and Sanger sequencing.

Protein Expression

-

Starter Culture: Inoculate 10 mL of LB broth containing 50 µg/mL kanamycin with a single colony of transformed BL21(DE3) cells. Incubate overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of Terrific Broth (with kanamycin) with the overnight starter culture.

-

Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.

-

Incubation: Continue to incubate the culture for 16-18 hours at 18°C with shaking.

-